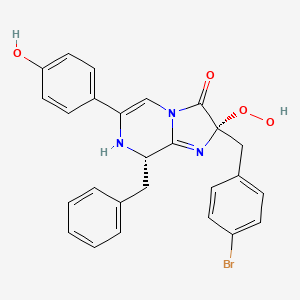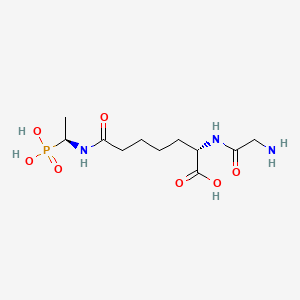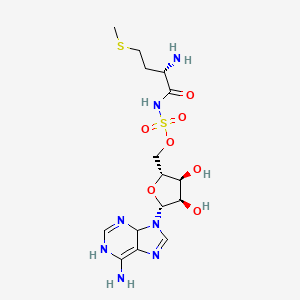
Ampcpr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ampcpr involves the use of a phosphonoacetate linker. The synthetic route typically includes the coupling of phosphonoacetic acid with adenosine diphosphate ribose using N,N’-dicyclohexylcarbodiimide as a coupling agent . This method ensures the formation of a stable methylene bis-phosphonate analogue that is resistant to pyrophosphatases .
Analyse Des Réactions Chimiques
Ampcpr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its stable phosphate groups.
Substitution: this compound can participate in substitution reactions, particularly involving its phosphate groups. Common reagents include nucleophiles that target the phosphate moiety.
Hydrolysis: This compound is resistant to hydrolysis by pyrophosphatases, making it a valuable tool in studying enzyme mechanisms.
Applications De Recherche Scientifique
Ampcpr has several scientific research applications:
Chemistry: It is used to study the mechanisms of enzyme activation and inhibition, particularly those involving adenosine diphosphate ribose targets.
Biology: this compound is employed in cellular signaling studies, especially in understanding calcium signaling pathways mediated by cyclic adenosine diphosphate ribose.
Industry: Its stability and resistance to enzymatic degradation make it useful in industrial applications where stable analogues of adenosine diphosphate ribose are required.
Mécanisme D'action
Ampcpr exerts its effects by interacting with specific molecular targets, such as adenosine diphosphate ribose pyrophosphatase and members of the MutT/nudix family of proteins . These interactions influence various cellular processes, including calcium signaling and enzyme regulation. The stable methylene bis-phosphonate substitution in this compound prevents its hydrolysis, allowing it to act as a potent inhibitor or activator in biochemical assays .
Comparaison Avec Des Composés Similaires
Ampcpr is unique due to its stable methylene bis-phosphonate substitution, which distinguishes it from other adenosine diphosphate ribose analogues. Similar compounds include:
Adenosine diphosphate ribose (ADPR): The natural form involved in cellular signaling.
Cyclic adenosine diphosphate ribose (cADPR): A second messenger in calcium signaling.
Phosphonoacetate analogues of ADPR: These analogues have modifications in the phosphate groups to study enzyme interactions.
This compound’s resistance to enzymatic degradation and its ability to mimic natural adenosine diphosphate ribose make it a valuable tool in biochemical and pharmacological research.
Propriétés
Formule moléculaire |
C16H25N5O13P2 |
|---|---|
Poids moléculaire |
557.34 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19) |
Clé InChI |
ZPZRETFSCSWNDT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
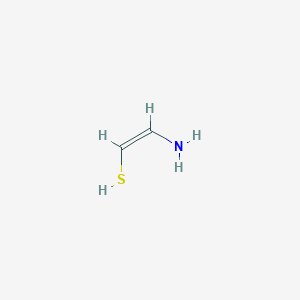
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
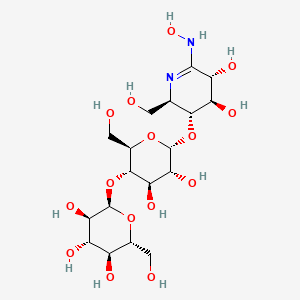
![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)

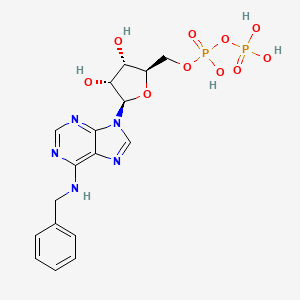


![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
